molecular formula C16H16N2O2 B12798242 2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 23474-58-0

2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12798242
CAS No.: 23474-58-0
M. Wt: 268.31 g/mol
InChI Key: ZZUMQCQQGMHBPQ-UHFFFAOYSA-N
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Description

2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of an amine with a ketone, followed by cyclization in the presence of a dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features could be explored for activity against specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
  • 2-Amino-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
  • 2-Amino-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Uniqueness

What sets 2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both ethyl and methyl groups may enhance its solubility and interaction with other molecules.

Properties

CAS No.

23474-58-0

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

8-amino-5-ethyl-3-methylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C16H16N2O2/c1-3-18-13-8-10(2)4-6-15(13)20-14-7-5-11(17)9-12(14)16(18)19/h4-9H,3,17H2,1-2H3

InChI Key

ZZUMQCQQGMHBPQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)C)OC3=C(C1=O)C=C(C=C3)N

Origin of Product

United States

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